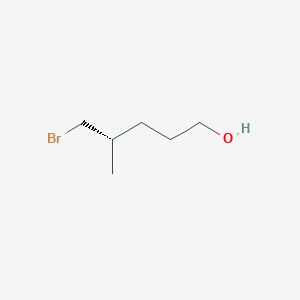

(S)-5-Bromo-4-methylpentan-1-ol

Description

Significance of Chiral Bromoalcohols in Organic Chemistry

Chiral bromoalcohols are organic molecules that contain both a hydroxyl (-OH) group and a bromine (-Br) atom, with at least one stereocenter, rendering them chiral. libretexts.orgwikipedia.org This chirality, or "handedness," is a fundamental concept in stereochemistry, as the spatial arrangement of atoms can drastically influence a molecule's physical, chemical, and biological properties. libretexts.orgnih.gov In the context of organic synthesis, the presence of two distinct functional groups in chiral bromoalcohols makes them highly versatile intermediates. smolecule.com The hydroxyl group can undergo reactions such as oxidation to aldehydes or ketones, while the carbon-bromine bond is susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups. smolecule.comncert.nic.in This dual reactivity enables chemists to construct complex target molecules with a high degree of stereochemical control, which is crucial in fields like pharmaceutical development, where the different enantiomers of a drug can have vastly different physiological effects. nih.govarborpharmchem.com

Overview of (S)-5-Bromo-4-methylpentan-1-ol as a Chiral Synthon

(S)-5-Bromo-4-methylpentan-1-ol is a specific chiral bromoalcohol that serves as a valuable building block, or synthon, in organic synthesis. smolecule.com Its structure consists of a five-carbon chain with a bromine atom at the fifth position, a methyl group at the fourth position, and a primary alcohol at the first position. The "(S)" designation specifies the stereochemistry at the chiral center, which is the carbon atom bonded to the methyl group. This defined stereochemistry makes it a powerful tool for asymmetric synthesis, where the goal is to create a specific enantiomer of a target molecule. arborpharmchem.com The compound's utility lies in its ability to introduce a chiral fragment into a larger molecule, with the alcohol and bromide functionalities providing handles for subsequent chemical modifications. smolecule.com

Table 1: Physicochemical Properties of (S)-5-Bromo-4-methylpentan-1-ol

| Property | Value |

|---|---|

| Molecular Formula | C6H13BrO |

| Molecular Weight | 181.07 g/mol smolecule.comnih.gov |

| Appearance | Inquire |

Table 2: Compound Nomenclature

| Compound Name |

|---|

| (S)-5-Bromo-4-methylpentan-1-ol |

| 5-Bromo-4-methylpentan-2-ol |

| 1-Bromopentane (B41390) |

| 2-Bromopentane |

| 3-Bromopentane |

| 1-Bromo-3-methylbutane |

| 2-Bromo-3-methylbutane |

| 2-Bromo-2-methylbutane |

| 1-Bromo-2-methylbutane |

| 1-Bromo-2,2-dimethylpropane |

| Methylene (B1212753) chloride |

| Chloroform |

| Bromoform |

| Carbon tetrachloride |

| n-Propyl fluoride |

| o-Chlorotoluene |

| Benzyl chloride |

Structure

3D Structure

Properties

Molecular Formula |

C6H13BrO |

|---|---|

Molecular Weight |

181.07 g/mol |

IUPAC Name |

(4S)-5-bromo-4-methylpentan-1-ol |

InChI |

InChI=1S/C6H13BrO/c1-6(5-7)3-2-4-8/h6,8H,2-5H2,1H3/t6-/m0/s1 |

InChI Key |

NQSQJHBIDKCPRD-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](CCCO)CBr |

Canonical SMILES |

CC(CCCO)CBr |

Origin of Product |

United States |

Stereochemical Aspects of S 5 Bromo 4 Methylpentan 1 Ol

Determination of Absolute Configuration

Establishing the absolute configuration of a chiral molecule like (S)-5-Bromo-4-methylpentan-1-ol is fundamental to understanding its properties and interactions. Several powerful analytical techniques are employed for this purpose. The determination of the spatial arrangement of atoms at a chiral center is crucial as enantiomers can exhibit different biological activities. purechemistry.org

Chiroptical spectroscopic methods, including Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD), are non-empirical and highly sensitive techniques for determining the absolute configuration of chiral molecules in solution. hebmu.edu.cnmdpi.comnih.gov These methods rely on the differential interaction of left and right circularly polarized light with a chiral molecule. purechemistry.org

The process involves measuring the experimental spectrum (VCD, ECD, or ORD) of the compound and comparing it to a theoretically predicted spectrum. mdpi.com This theoretical spectrum is calculated for a specific, chosen enantiomer using quantum mechanical methods, such as Density Functional Theory (DFT). researchgate.netresearchgate.net A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. researchgate.net VCD, in particular, is advantageous as it probes the vibrational transitions of the molecule, providing a rich source of stereochemical information. hebmu.edu.cn

For a molecule like (S)-5-Bromo-4-methylpentan-1-ol, which may not be easily crystallizable, these solution-based chiroptical techniques offer a powerful alternative to diffraction methods. nih.gov The combination of experimental data with ab initio calculations has become a routine and reliable tool for assigning the absolute configuration of small to medium-sized organic molecules. hebmu.edu.cnresearchgate.net

X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. purechemistry.orgresearchgate.net This technique requires a single, high-quality crystal of the compound. researchgate.net The diffraction pattern of X-rays passing through the crystal provides an electron density map, from which the precise arrangement of atoms can be determined. purechemistry.org

A key challenge in determining the absolute configuration of light-atom organic molecules like (S)-5-Bromo-4-methylpentan-1-ol is the weak anomalous scattering effect of elements no heavier than oxygen. researchgate.net However, the presence of a bromine atom in the structure significantly aids in this determination. Heavier atoms like bromine cause a phenomenon known as anomalous dispersion, which leads to measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs). researchgate.net This allows for the reliable assignment of the absolute structure.

In cases where the target molecule itself does not form suitable crystals, it can be converted into a crystalline derivative. consensus.app For an alcohol like (S)-5-Bromo-4-methylpentan-1-ol, this could involve esterification with a chiral acid of known absolute configuration, such as camphorsultam dichlorophthalic acid (CSDP acid). consensus.app The resulting diastereomeric ester is then crystallized, and its structure is determined by X-ray diffraction. This not only confirms the relative configuration of the new stereocenters but also, by reference to the known chiral auxiliary, establishes the absolute configuration of the original molecule. acs.org

| Method | Principle | Advantages | Limitations |

| Chiroptical Spectroscopy (VCD, ECD, ORD) | Differential absorption of circularly polarized light by a chiral molecule. | Applicable to molecules in solution; does not require crystallization; non-destructive. | Requires comparison with theoretical calculations; can be complex for conformationally flexible molecules. |

| X-ray Diffraction | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement. | Provides a definitive and highly accurate structure; can determine absolute configuration directly. | Requires a high-quality single crystal, which can be difficult to obtain. |

Chiral Purity and Enantiomeric Excess Assessment

The chiral purity of a sample of (S)-5-Bromo-4-methylpentan-1-ol is a measure of the relative amounts of the (S) and (R) enantiomers. It is commonly expressed as enantiomeric excess (ee), which is the difference between the mole fractions of the two enantiomers. numberanalytics.com A sample containing only one enantiomer is described as optically pure or homochiral. stereoelectronics.org The determination of enantiomeric purity is crucial in many applications, as the presence of the unwanted enantiomer can affect the material's properties and efficacy. numberanalytics.com

Several methods are available for assessing enantiomeric excess:

Chiral Chromatography: This is one of the most widely used and reliable methods. openochem.org It involves the separation of enantiomers using a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). numberanalytics.comopenochem.org The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. openochem.org The enantiomeric excess can then be calculated from the relative areas of the two peaks in the chromatogram. openochem.org

NMR Spectroscopy with Chiral Auxiliaries: In this technique, the chiral compound is reacted with an enantiomerically pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and, therefore, exhibit distinct signals in the NMR spectrum. thieme-connect.de The ratio of the integration of these signals corresponds to the ratio of the enantiomers in the original sample. Alternatively, chiral shift reagents or chiral solvating agents can be used to induce chemical shift differences between the enantiomers in the NMR spectrum without forming a covalent bond. stereoelectronics.org

Polarimetry: This method measures the optical rotation of a solution of the chiral compound. numberanalytics.com The observed rotation is proportional to the concentration of the chiral substance and its specific rotation. The enantiomeric excess can be estimated by comparing the measured specific rotation to the specific rotation of the pure enantiomer. stereoelectronics.org However, this method is less accurate than chromatography or NMR and is sensitive to impurities, temperature, and solvent. thieme-connect.de

The formula for calculating enantiomeric excess is: % ee = |([R] - [S]) / ([R] + [S])| x 100 where [R] and [S] are the concentrations or amounts of the R and S enantiomers, respectively. numberanalytics.com

Conformational Analysis of Related Bromoalkanes and Bromoalcohols

The conformational preferences of (S)-5-Bromo-4-methylpentan-1-ol are influenced by the rotational barriers around its single bonds. A conformational analysis involves investigating the energy differences and relative stabilities of the various spatial arrangements (conformers) that result from these rotations. pressbooks.pub

The principles of conformational analysis can be understood by examining simpler related molecules like bromoalkanes and other alcohols. For instance, in a simple alkane like butane, rotation around the central C-C bond leads to different conformers, such as staggered (anti and gauche) and eclipsed conformations. pressbooks.pub The staggered conformers are more stable due to lower torsional strain, which arises from the repulsion between the electrons of bonds on adjacent atoms. pressbooks.pub

For bromoalkanes, the presence of the larger bromine atom introduces additional steric and electronic factors. The boiling points of isomeric haloalkanes generally decrease with increased branching. ncert.nic.in For example, 1-bromopentane (B41390) has a higher boiling point than 2-bromo-2-methylbutane. ncert.nic.in This is due to the decrease in surface area and the corresponding weakening of van der Waals forces with more compact structures. ncert.nic.in

Chemical Reactivity and Transformations of S 5 Bromo 4 Methylpentan 1 Ol

Nucleophilic Substitution Reactions

The primary carbon-bromine bond in (S)-5-Bromo-4-methylpentan-1-ol is susceptible to attack by a wide array of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, as the substrate is a primary haloalkane. byjus.comncert.nic.in This pathway involves a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom simultaneously as the bromide leaving group departs. chemguide.co.uk

Halogen Displacement by Various Nucleophiles

The bromine atom can be readily displaced by a variety of nucleophiles, providing a straightforward method for introducing new functional groups into the molecule's framework. smolecule.com The choice of nucleophile dictates the nature of the resulting product, making this reaction a cornerstone of synthetic strategy.

Common nucleophilic substitution reactions include:

Hydroxide (B78521): Reaction with hydroxide ions (OH⁻), typically from a source like sodium hydroxide (NaOH), can lead to the formation of the corresponding diol, (S)-4-methylpentane-1,5-diol. stackexchange.com However, care must be taken as the alkoxide formed by deprotonation of the hydroxyl group can also act as an intramolecular nucleophile, leading to a cyclic ether.

Cyanide: Treatment with a cyanide salt, such as sodium cyanide (NaCN), replaces the bromine with a cyano group. byjus.com This reaction yields (S)-6-hydroxy-2-methylhexanenitrile, extending the carbon chain by one and providing a versatile nitrile group that can be further hydrolyzed or reduced.

Azide (B81097): The use of sodium azide (NaN₃) allows for the introduction of an azido (B1232118) group, forming (S)-5-azido-4-methylpentan-1-ol. The azide group is a valuable functional handle, often used in "click chemistry" or for reduction to a primary amine. medchemexpress.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | (S)-4-Methylpentane-1,5-diol |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | (S)-6-Hydroxy-2-methylhexanenitrile |

Stereochemical Outcomes in Chiral SN2 Processes

A defining characteristic of the SN2 reaction is its stereospecificity. The reaction proceeds with a complete inversion of configuration at the stereocenter if the reaction occurs at that center. However, in the case of (S)-5-Bromo-4-methylpentan-1-ol, the chiral center is at carbon-4, while the SN2 reaction occurs at the non-chiral carbon-5.

Therefore, nucleophilic substitution at the C-5 position does not affect the configuration of the C-4 stereocenter. The (S) configuration of the starting material is retained in the product, as the chemical environment of the chiral center remains unchanged during the substitution process. For example, the reaction with sodium azide yields (S)-5-azido-4-methylpentan-1-ol, preserving the original stereochemistry.

Oxidation Reactions of the Hydroxyl Group

The primary alcohol functionality of (S)-5-Bromo-4-methylpentan-1-ol can be oxidized to yield carbonyl compounds. The nature of the product, either an aldehyde or a carboxylic acid, depends on the oxidizing agent and reaction conditions employed.

Selective Formation of Aldehydes and Ketones

Selective oxidation of the primary hydroxyl group to an aldehyde, (S)-5-bromo-4-methylpentanal, requires the use of mild and controlled oxidizing agents to prevent over-oxidation to the carboxylic acid. smolecule.com Since the substrate is a primary alcohol, oxidation will yield an aldehyde, not a ketone.

Common reagents for this transformation include:

Pyridinium chlorochromate (PCC): A widely used reagent that reliably oxidizes primary alcohols to aldehydes in a non-aqueous solvent like dichloromethane (B109758) (DCM).

Dess-Martin periodinane (DMP): A hypervalent iodine reagent that offers mild conditions and broad functional group tolerance for the selective oxidation of primary alcohols to aldehydes.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534) (Et₃N). It is highly effective for synthesizing aldehydes from primary alcohols at low temperatures.

Table 2: Selective Oxidation of (S)-5-Bromo-4-methylpentan-1-ol

| Reagent | Product |

|---|---|

| Pyridinium Chlorochromate (PCC) | (S)-5-Bromo-4-methylpentanal |

| Dess-Martin Periodinane (DMP) | (S)-5-Bromo-4-methylpentanal |

Reduction Reactions

The bromoalkane functionality can undergo reduction, effectively replacing the bromine atom with a hydrogen atom. This transformation is useful for removing the halogen while preserving the rest of the molecular structure.

Conversion to Alkanes and Other Reduced Derivatives

The reduction of the carbon-bromine bond in (S)-5-Bromo-4-methylpentan-1-ol leads to the formation of (S)-4-methylpentan-1-ol. smolecule.com This conversion can be achieved through several methods:

Radical Reduction: A common method involves the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This process proceeds via a free-radical chain mechanism.

Grignard Reagent Formation and Protonolysis: The bromoalkane can be converted to a Grignard reagent by reacting it with magnesium metal in dry ether. Subsequent treatment of the Grignard reagent with a proton source, such as water or a dilute acid, will replace the magnesium bromide group with a hydrogen atom. This method must be performed with a protected alcohol to prevent the acidic proton of the hydroxyl group from quenching the Grignard reagent.

Table 3: Reduction of (S)-5-Bromo-4-methylpentan-1-ol

| Reagent(s) | Product |

|---|---|

| 1. Mg, dry ether 2. H₂O | (S)-4-Methylpentan-1-ol |

Rearrangement Reactions (e.g., Newman-Kwart Rearrangement in Related Systems)

While (S)-5-bromo-4-methylpentan-1-ol itself is not primed for all types of molecular rearrangements, the study of such reactions in analogous structures provides insight into potential chemical pathways under specific conditions.

One notable example in related systems is the Newman-Kwart rearrangement . This reaction is not directly applicable to (S)-5-bromo-4-methylpentan-1-ol as it specifically involves the intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate, ultimately forming an S-aryl thiocarbamate. wikipedia.orgorganic-chemistry.org The key steps of this reaction, which typically requires high temperatures, are:

Formation of an O-aryl thiocarbamate: A phenol (B47542) is reacted with a thiocarbamoyl chloride.

Thermal Rearrangement: The O-aryl thiocarbamate is heated, causing the aryl group to migrate from the oxygen to the sulfur atom via a four-membered cyclic transition state. wikipedia.orgjk-sci.com

Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed to yield a thiophenol. organic-chemistry.org

The driving force for this rearrangement is the formation of a more thermodynamically stable carbon-oxygen double bond from a carbon-sulfur double bond. jk-sci.com Although this specific rearrangement is characteristic of aromatic systems, it highlights the types of intramolecular shifts that can occur in organic molecules. For aliphatic bromo-alcohols like (S)-5-bromo-4-methylpentan-1-ol, carbocation rearrangements could be envisioned under conditions that favor SN1 substitution or E1 elimination, where the formation of a primary carbocation could potentially rearrange to a more stable secondary or tertiary carbocation, though such reactions are not typically favored for primary alkyl halides.

Cyclization Reactions

The structure of (S)-5-bromo-4-methylpentan-1-ol, containing a hydroxyl group and a bromine atom separated by a five-carbon chain, is well-suited for intramolecular cyclization. This reaction, typically an intramolecular Williamson ether synthesis, results in the formation of a cyclic ether.

In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bonded to the bromine and displacing the bromide ion in an SN2 reaction. The resulting product is a substituted tetrahydropyran.

The reaction proceeds as follows:

Deprotonation: A base (e.g., sodium hydride, NaH) removes the acidic proton from the hydroxyl group.

Intramolecular Nucleophilic Substitution: The newly formed alkoxide attacks the primary carbon bearing the bromine atom.

Ring Closure: A six-membered ring is formed, yielding (S)-tetrahydro-3-methyl-2H-pyran.

This type of 5-exo-tet cyclization is generally kinetically and thermodynamically favored.

Table 1: Intramolecular Cyclization of (S)-5-Bromo-4-methylpentan-1-ol

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| (S)-5-Bromo-4-methylpentan-1-ol | Base (e.g., NaH) | (S)-Tetrahydro-3-methyl-2H-pyran | Intramolecular Williamson Ether Synthesis |

Other Chemical Transformations

Beyond rearrangement and cyclization, (S)-5-bromo-4-methylpentan-1-ol can undergo other significant chemical transformations at its reactive sites.

Co-halogenation Reactions

The term "co-halogenation" can refer to halogen exchange reactions. The Finkelstein reaction is a classic example, where one halogen atom is swapped for another. ncert.nic.in In the case of (S)-5-bromo-4-methylpentan-1-ol, the bromine atom can be substituted with iodine by reacting the compound with an alkali metal iodide, such as sodium iodide (NaI), in a suitable solvent like acetone. ncert.nic.in

The equilibrium of this reaction is driven to the product side by the precipitation of the less soluble sodium bromide (NaBr) in acetone, according to Le Châtelier's principle. ncert.nic.in This reaction is a useful method for preparing the corresponding iodo-alkanol.

Table 2: Finkelstein Reaction of (S)-5-Bromo-4-methylpentan-1-ol

| Reactant | Reagent | Product | Driving Force |

|---|---|---|---|

| (S)-5-Bromo-4-methylpentan-1-ol | Sodium Iodide (NaI) in Acetone | (S)-5-Iodo-4-methylpentan-1-ol | Precipitation of NaBr |

Hydrolysis Reactions

The bromine atom in (S)-5-bromo-4-methylpentan-1-ol can be replaced by a hydroxyl group through hydrolysis. This nucleophilic substitution reaction typically occurs by treating the bromoalkane with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

The reaction proceeds via an SN2 mechanism, where the hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine. The bromide ion (Br⁻) serves as the leaving group. The final product of this transformation is a diol.

Table 3: Hydrolysis of (S)-5-Bromo-4-methylpentan-1-ol

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| (S)-5-Bromo-4-methylpentan-1-ol | Aqueous NaOH or KOH | (S)-4-Methylpentane-1,5-diol | Nucleophilic Substitution (SN2) |

Mechanistic Studies of Reactions Involving S 5 Bromo 4 Methylpentan 1 Ol Analogues

Investigation of Reaction Pathways (e.g., SN1, SN2, E1, E2)

Analogues of (S)-5-bromo-4-methylpentan-1-ol, having a halogen on a secondary carbon, can undergo substitution (SN1 and SN2) and elimination (E1 and E2) reactions. masterorganicchemistry.com The predominant pathway is determined by several factors, including the nature of the nucleophile/base, the solvent, and the temperature. masterorganicchemistry.com

SN2 (Substitution Nucleophilic Bimolecular): This pathway is favored by strong, typically anionic, nucleophiles in polar aprotic solvents. youtube.comncert.nic.in The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the bromine atom, leading to an inversion of stereochemistry at the chiral center. rutgers.edumasterorganicchemistry.com The presence of the methyl group and the alkyl chain near the reaction center creates some steric hindrance, which might slow down the SN2 reaction compared to a primary alkyl halide. masterorganicchemistry.com

SN1 (Substitution Nucleophilic Unimolecular): This pathway becomes significant in the presence of a weak nucleophile (which often is the solvent, e.g., water or alcohol) and a polar protic solvent that can stabilize the intermediate carbocation. ncert.nic.inucsb.edu The reaction is stepwise: the C-Br bond breaks first to form a planar secondary carbocation, which is then attacked by the nucleophile from either face, leading to a mixture of enantiomers (racemization). youtube.comlibretexts.org

E2 (Elimination Bimolecular): Strong, bulky bases favor the E2 pathway, which also occurs in a single, concerted step. rutgers.educhemistrysteps.com The base abstracts a proton from a carbon adjacent to the one bearing the bromine (a β-hydrogen), while simultaneously the C-Br bond breaks and a double bond forms. This reaction requires an anti-coplanar arrangement of the proton and the leaving group. rutgers.edu

E1 (Elimination Unimolecular): This pathway competes with SN1 reactions, as it shares the same initial step: the formation of a carbocation. libretexts.orgyoutube.com Instead of being attacked by a nucleophile, the carbocation is deprotonated at an adjacent carbon by a weak base (often the solvent) to form an alkene. E1 reactions are favored by heat. masterorganicchemistry.comyoutube.com

Table 1: Factors Influencing Reaction Pathways for Bromoalkane Analogues

| Factor | Favors SN2 | Favors SN1 | Favors E2 | Favors E1 |

|---|---|---|---|---|

| Substrate | Methyl > 1° > 2° | 3° > 2° | 3° > 2° > 1° | 3° > 2° |

| Nucleophile/Base | Strong, non-bulky nucleophile | Weak nucleophile, weak base | Strong, bulky base | Weak base |

| Solvent | Polar aprotic | Polar protic | Varies | Polar protic |

| Kinetics | Bimolecular, Rate = k[Substrate][Nuc] | Unimolecular, Rate = k[Substrate] | Bimolecular, Rate = k[Substrate][Base] | Unimolecular, Rate = k[Substrate] |

| Stereochemistry | Inversion of configuration | Racemization | Stereospecific (anti-periplanar) | Non-stereospecific |

| Rearrangement | Not possible | Possible | Not possible | Possible |

This table summarizes general trends for alkyl halide reactions. masterorganicchemistry.comncert.nic.inchemistrysteps.com

Photochemical Mechanisms (e.g., Photoinduced Electron Transfer, Hydrogen Shifts)

The absorption of light can initiate unique reaction pathways in bromoalkane analogues that are inaccessible under thermal conditions. acs.org

Photoinduced Electron Transfer (PET): This process involves the transfer of an electron from a donor to an acceptor molecule after one of them has been photoexcited. nih.govyoutube.com In the context of bromo-organic compounds, PET can occur where the bromoalkane acts as an electron acceptor. This can lead to the formation of a radical anion, which may then fragment to release a bromide ion and form an alkyl radical. nih.gov This alkyl radical can then undergo further reactions, such as coupling or hydrogen abstraction. nih.gov Studies on related systems show that electron transfer can be facilitated by the formation of a halogen-bond complex in the excited state. nih.gov

Hydrogen Shifts: Photochemically generated radicals can undergo intramolecular hydrogen abstraction, also known as a hydrogen shift. nih.gov For example, if a radical is formed at one position on the carbon chain of an analogue, it might abstract a hydrogen atom from another part of the same molecule. This is particularly likely if the process can proceed through a five- or six-membered ring transition state, a common motif in radical chemistry. rsc.org Research on the photodecomposition of N-bromo imides has provided evidence for stereoelectronic control in such intramolecular hydrogen transfer reactions. rsc.org

Computational Chemistry in Mechanistic Elucidation

Computational chemistry has become an indispensable tool for investigating the details of reaction mechanisms that are difficult to probe experimentally. researchgate.net

By using quantum chemical calculations, researchers can model potential energy surfaces, locate and characterize transition states, and calculate the energies of intermediates. libretexts.orgresearchgate.net This allows for the determination of activation barriers and reaction energies, providing a theoretical basis for comparing different possible pathways (e.g., SN1 vs. SN2). researchgate.net

For instance, Density Functional Theory (DFT) calculations can be used to study the geometries and stabilities of the carbocations and transition states involved in the reactions of bromoalkanol analogues. weizmann.ac.il These studies can help rationalize observed product distributions and stereochemical outcomes. Computational models can also shed light on more complex phenomena, such as the dynamics of photochemical reactions, by simulating the behavior of molecules in their excited states and identifying potential reaction path bifurcations. hokudai.ac.jp This synergy between computational and experimental chemistry provides a deeper and more complete understanding of reaction mechanisms. morressier.com

Applications in Complex Organic Synthesis and Natural Product Chemistry

Role as a Chiral Building Block

Chiral building blocks are fundamental in modern asymmetric synthesis, allowing chemists to construct complex molecules with precise three-dimensional arrangements. buchler-gmbh.comwiley.com These building blocks, often derived from natural sources or prepared through asymmetric catalysis, contain one or more stereocenters that are incorporated into a final target molecule. buchler-gmbh.com

Synthesis of Chiral Intermediates

In theory, (S)-5-Bromo-4-methylpentan-1-ol could be used to synthesize a variety of other chiral intermediates. The alcohol moiety could be oxidized to an aldehyde or carboxylic acid, while the bromide could be displaced by a wide range of nucleophiles, or used to form an organometallic reagent. Each of these transformations would yield a new, functionalized chiral molecule, preserving the original stereocenter. However, specific examples of such transformations with (S)-5-Bromo-4-methylpentan-1-ol are not documented in the surveyed literature.

Stereoselective Construction of Carbon Skeletons

The existing stereocenter in (S)-5-Bromo-4-methylpentan-1-ol could, in principle, direct the formation of new stereocenters in a molecule. This process, known as stereoselective synthesis, is crucial for creating the correct isomer of a biologically active compound. While numerous strategies exist for the stereoselective synthesis of molecules, nih.govacs.org including the use of chiral alcohols, rug.nlresearchgate.net specific studies detailing the use of (S)-5-Bromo-4-methylpentan-1-ol for the stereoselective construction of carbon skeletons have not been identified.

Precursor to Biologically Relevant Molecules

Chiral molecules are of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a compound is often specific to a single enantiomer. nih.govnih.gov

Pharmaceutical Intermediates

The synthesis of active pharmaceutical ingredients (APIs) frequently relies on chiral intermediates to build the final drug molecule. mdpi.comcore.ac.ukresearchgate.net Chiral alcohols and their derivatives are key intermediates in the synthesis of a wide range of drugs, including anti-Alzheimer's medications and cholesterol-lowering agents. mdpi.com Although (S)-5-Bromo-4-methylpentan-1-ol fits the profile of a potential pharmaceutical intermediate, no specific examples of its incorporation into a drug synthesis pathway have been found in the available literature.

Natural Product Synthesis (e.g., Frontalin, related pheromones)

The synthesis of natural products is a significant driver of innovation in organic chemistry. The aggregation pheromone of the southern pine beetle, (-)-Frontalin, is a classic target for enantioselective synthesis due to its specific stereochemistry being crucial for its biological activity. faidherbe.org Numerous synthetic routes to Frontalin have been published, often employing chiral starting materials or asymmetric reactions. faidherbe.orgcdnsciencepub.compherobase.com A retrosynthetic analysis of Frontalin could envision a precursor derived from a C6 chiral building block. However, a direct synthesis of Frontalin or related pheromones utilizing (S)-5-Bromo-4-methylpentan-1-ol as the starting material is not described in the reviewed scientific papers.

Advanced Materials Synthesis (e.g., Polymers)

Functionalized monomers can be used to create polymers with specific properties. Bromo-functionalized molecules, for instance, can be used in certain polymerization reactions or be subjected to post-polymerization modification. mdpi.comnih.govnih.gov The chirality of (S)-5-Bromo-4-methylpentan-1-ol could also potentially be used to create chiral polymers with unique optical or recognition properties. Nevertheless, there is no evidence in the current literature of this specific compound being used for the synthesis of advanced materials or polymers.

Derivatization for Specific Applications

The derivatization of (S)-5-Bromo-4-methylpentan-1-ol is a key aspect of its utility in organic synthesis. The hydroxyl and bromo moieties can be selectively or sequentially modified to introduce new functionalities, thereby creating diverse intermediates for various synthetic targets.

Orthogonal chemical labeling is a powerful strategy in chemical biology that allows for the specific modification of biomolecules in their native environment. kinxcdn.com This is often achieved by introducing a bioorthogonal functional group, such as an azide (B81097), into a target molecule. The azide group is particularly useful as it is virtually absent in biological systems and can undergo highly specific ligation reactions, such as the Staudinger ligation or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.govbiosyn.commdpi.com

The synthesis of an azido-derivative from a bromo-precursor is a common and efficient transformation, typically proceeding via a nucleophilic substitution reaction. illinois.edu In principle, (S)-5-Bromo-4-methylpentan-1-ol could be converted to (S)-5-azido-4-methylpentan-1-ol. This chiral azido-alcohol could then potentially serve as a building block for constructing larger molecules with a handle for bioorthogonal conjugation.

Despite the theoretical potential, a review of available research does not provide specific examples or detailed studies where (S)-5-Bromo-4-methylpentan-1-ol has been explicitly used for this purpose. The research literature on chiral azido-alcohols for click chemistry and bioconjugation is extensive, but does not specifically mention this particular compound. nih.govresearchgate.net

Table 1: General Reaction Data for Azide Functionalization of Bromoalkanes

| Reactant | Reagent | Solvent | Product | General Yield Range |

| Primary/Secondary Alkyl Bromide | Sodium Azide (NaN₃) | Dimethylformamide (DMF) or Acetonitrile | Primary/Secondary Alkyl Azide | 80-95% |

Note: This table represents general findings for this type of reaction and is not based on specific experimental data for (S)-5-Bromo-4-methylpentan-1-ol due to a lack of available literature.

Macrocycles are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and biological activities. The synthesis of macrocyclic structures often relies on intramolecular cyclization reactions of long-chain precursors containing two reactive functional groups. nih.gov

(S)-5-Bromo-4-methylpentan-1-ol, with its terminal alcohol and internal bromide, presents a potential scaffold for the synthesis of substituted cyclic ethers, such as tetrahydropyrans, through intramolecular Williamson ether synthesis. syr.edu Following chain extension from the alcohol terminus, an intramolecular cyclization could, in theory, lead to the formation of a macrocyclic ether or lactone. The stereochemistry of the methyl group would impart chirality to the resulting macrocycle.

Table 2: Potential Macrocyclization Precursors from (S)-5-Bromo-4-methylpentan-1-ol

| Precursor Type | Functional Groups for Cyclization | Potential Macrocycle |

| ω-Hydroxy-alkyl ether of (S)-5-Bromo-4-methylpentan-1-ol | Terminal Alcohol and Internal Bromide | Macrocyclic Ether |

| Ester of (S)-5-Bromo-4-methylpentan-1-ol with a ω-bromo-carboxylic acid | Ester Linkage and Terminal Bromide | Macrolactone |

Note: This table is illustrative of general synthetic strategies and does not represent experimentally verified pathways for (S)-5-Bromo-4-methylpentan-1-ol based on available literature.

Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data:

| Protons (Position) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (on C4) | ~0.9 | Doublet (d) | 3H |

| -CH₂- (C1) | ~3.6 | Triplet (t) | 2H |

| -CH- (C4) | ~1.8 | Multiplet (m) | 1H |

| -CH₂- (C5) | ~3.4 | Multiplet (m) | 2H |

| -CH₂- (C2) | ~1.5 | Multiplet (m) | 2H |

| -CH₂- (C3) | ~1.4 | Multiplet (m) | 2H |

| -OH (on C1) | Variable | Singlet (s) | 1H |

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature.

For comparison, the related compound 4-Methyl-1-pentanol exhibits characteristic proton signals that can help in assigning the peaks for (S)-5-Bromo-4-methylpentan-1-ol. In 4-Methyl-1-pentanol, the terminal methyl protons appear as a doublet, and the methylene (B1212753) protons adjacent to the hydroxyl group show a triplet. Similarly, 1-Bromo-4-methylpentane provides insight into the influence of the bromine atom on the chemical shifts of adjacent protons. ambeed.comchemicalbook.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in (S)-5-Bromo-4-methylpentan-1-ol will give rise to a distinct signal.

Predicted ¹³C NMR Data:

| Carbon Atom (Position) | Predicted Chemical Shift (ppm) |

| C1 (-CH₂OH) | ~62 |

| C2 (-CH₂-) | ~30 |

| C3 (-CH₂-) | ~38 |

| C4 (-CH-) | ~35 |

| C5 (-CH₂Br) | ~33 |

| C6 (-CH₃) | ~20 |

The chemical shifts are estimated based on the functional groups present. The carbon attached to the hydroxyl group (C1) is expected to be significantly downfield, as is the carbon bearing the bromine atom (C5). Data from similar structures like 1-Bromo-4-methylpentane can be used as a reference for the chemical shifts of the carbon atoms in the alkyl chain. chemicalbook.com

While not directly applicable to (S)-5-Bromo-4-methylpentan-1-ol itself, heteronuclear NMR techniques are crucial for characterizing related organoboron or organosilicon compounds that might be synthesized from it. For instance, if the bromo-alcohol were used in the synthesis of a boronate ester, ¹¹B NMR would be essential to confirm the formation of the C-O-B linkage. Similarly, should it be converted to a silyl (B83357) ether, ²⁹Si NMR would provide definitive evidence of this transformation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For (S)-5-Bromo-4-methylpentan-1-ol (C₆H₁₃BrO), the molecular weight is 181.07 g/mol . smolecule.com The mass spectrum is expected to show the molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of compounds containing a bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Expected Fragmentation Pattern:

Loss of H₂O: A peak corresponding to [M - 18]⁺.

Loss of Br•: A peak corresponding to [M - 79/81]⁺.

Alpha-cleavage: Fragmentation at the C1-C2 bond, leading to the loss of CH₂OH.

Cleavage of the C-Br bond: This is a common fragmentation pathway for alkyl bromides.

The mass spectrum of the related compound 1-Bromo-4-methylpentane shows a characteristic fragmentation pattern that can be compared. nist.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Key Expected IR/Raman Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3200-3600 | Broad, strong band (IR) |

| C-H Stretch (sp³) | 2850-3000 | Strong, sharp bands (IR, Raman) |

| C-O Stretch | 1050-1150 | Strong band (IR) |

| C-Br Stretch | 500-600 | Medium to strong band (IR) |

The broad O-H stretching band is a key diagnostic feature for the presence of the alcohol group. The C-Br stretch appears in the fingerprint region of the spectrum. The IR spectrum of 4-Methyl-1-pentanol provides a reference for the O-H and C-O stretching frequencies. nist.gov

Advanced Chiroptical Techniques

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that detects the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly powerful for determining the absolute configuration of chiral molecules in solution. The VCD spectrum provides information about the stereochemistry of a molecule, as enantiomers will exhibit mirror-image spectra.

A comprehensive search of scientific literature and chemical databases reveals no published studies on the Vibrational Circular Dichroism of (S)-5-Bromo-4-methylpentan-1-ol. Therefore, no experimental VCD spectra or associated data are available for this compound.

Should such a study be conducted, the expected data would be presented in a table format, similar to the hypothetical example below:

| Vibrational Mode | Frequency (cm⁻¹) | ΔA (x 10⁻⁵) |

| C-H stretch | 2960 | +2.5 |

| O-H stretch | 3400 | -1.8 |

| C-Br stretch | 650 | +0.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the difference in absorption of left and right circularly polarized ultraviolet-visible light by a chiral substance. ECD spectroscopy is widely used to investigate the stereochemical features of chiral compounds, including the determination of absolute configuration and the study of conformational changes.

There are no specific studies reporting the Electronic Circular Dichroism analysis of (S)-5-Bromo-4-methylpentan-1-ol in the available scientific literature. Consequently, no experimental ECD data, such as molar ellipticity values at specific wavelengths, have been documented for this molecule.

If ECD data were available, it would typically be presented as follows:

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

| 210 | +5000 |

| 245 | -3200 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of the wavelength. This technique is another method for characterizing chiral molecules and can be used to determine the absolute configuration and to study conformational equilibria. The ORD curve, which plots specific rotation against wavelength, can exhibit plain or anomalous (Cotton effect) behavior.

A thorough review of chemical literature indicates that no Optical Rotatory Dispersion studies have been published for (S)-5-Bromo-4-methylpentan-1-ol. As a result, there is no available data on the specific rotation of this compound at various wavelengths.

An example of how ORD data might be presented is shown below:

| Wavelength (nm) | Specific Rotation [α] (deg) |

| 589 (D-line) | +15.2 |

| 436 | +30.5 |

| 365 | +55.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

X-ray Crystallography

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule, a successful single-crystal X-ray diffraction study can unambiguously determine its absolute configuration. The resulting crystal structure provides detailed information about bond lengths, bond angles, and intermolecular interactions.

To date, no single-crystal X-ray diffraction studies have been reported for (S)-5-Bromo-4-methylpentan-1-ol. This is likely because the compound is a liquid at room temperature, which makes crystallization challenging. Without a crystal structure, definitive experimental data on its solid-state conformation and packing are unavailable.

A hypothetical table of crystallographic data for this compound might look like this:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.54 |

| b (Å) | 10.21 |

| c (Å) | 12.33 |

| Z | 4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Chemistry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of (S)-5-Bromo-4-methylpentan-1-ol, DFT calculations would be invaluable for predicting its spectroscopic properties (such as VCD, ECD, and NMR spectra) and for performing a detailed conformational analysis to identify the most stable geometries of the molecule.

Despite the utility of this approach, there are no published studies that utilize Density Functional Theory to predict the spectroscopic properties or to conduct a conformational analysis of (S)-5-Bromo-4-methylpentan-1-ol. Such computational work would be essential to complement experimental data, or to provide theoretical insights in the absence of experimental findings.

A representative table of results from a DFT conformational analysis could include:

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 0.00 | 65.2 |

| 2 | 0.52 | 25.1 |

| 3 | 1.15 | 9.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantum chemical calculations, including methods like DFT, are frequently employed to elucidate the mechanisms of chemical reactions. These calculations can provide valuable insights into transition state geometries, activation energies, and reaction pathways. For (S)-5-Bromo-4-methylpentan-1-ol, such calculations could be used to study, for example, the mechanisms of its nucleophilic substitution reactions or its oxidation.

A review of the scientific literature shows a lack of studies applying quantum chemical calculations to investigate the reaction mechanisms of (S)-5-Bromo-4-methylpentan-1-ol. Therefore, theoretical data on the energetics and pathways of its reactions are not available.

An example of data that could be generated from such a study is presented below:

| Reaction | Transition State | Activation Energy (kcal/mol) |

| Sₙ2 with NaOH | [HO---C---Br]⁻ | 22.5 |

| E2 with NaOH | [C-H---OH]⁻ | 25.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Research Directions

Summary of Key Research Findings on (S)-5-Bromo-4-methylpentan-1-ol

(S)-5-Bromo-4-methylpentan-1-ol is a chiral organic compound that serves as a valuable building block in organic synthesis. smolecule.com Its structure, featuring both a hydroxyl group and a bromine atom, allows for a range of chemical reactions, including oxidation of the alcohol, reduction of the bromide, and nucleophilic substitution at the bromine-bearing carbon. smolecule.com This bifunctionality makes it a versatile intermediate for creating more complex molecules. smolecule.com

Research has highlighted its role as an intermediate in the synthesis of specialty chemicals and complex organic molecules. smolecule.com It is particularly noted for its use in studies related to enzyme mechanisms and metabolic pathways. smolecule.com The specific (S) configuration is crucial, as this stereochemistry dictates its interactions and reactivity in chiral environments, distinguishing its biological activity from its mirror image (enantiomer) and other isomers. smolecule.com

The primary application of (S)-5-Bromo-4-methylpentan-1-ol lies in its use as a chiral synthon for producing pharmaceuticals and other biologically active compounds. smolecule.com

Interactive Table: Key Research Areas and Findings

| Research Area | Summary of Findings |

| Chemical Synthesis | Used as an intermediate for synthesizing complex molecules. smolecule.com |

| Biological Activity | Investigated for its role in enzyme-catalyzed reactions and potential therapeutic applications. smolecule.com |

| Stereochemistry | The (S)-chirality is a key feature, influencing its biological and chemical properties. smolecule.com |

| Reactivity | The hydroxyl and bromo functional groups allow for diverse chemical transformations. smolecule.com |

Unexplored Synthetic Avenues

Current synthetic strategies for chiral alcohols often rely on methods like the kinetic resolution of racemates, which inherently limits the theoretical yield to 50%. pharmtech.com While effective, there are more modern and potentially more efficient routes to (S)-5-Bromo-4-methylpentan-1-ol that remain underexplored.

Catalytic Asymmetric Synthesis: A significant area for future research is the development of direct catalytic asymmetric methods. This could involve processes like the asymmetric Guerbet reaction, which couples a primary alcohol with a secondary alcohol to form a new chiral alcohol with high enantioselectivity, avoiding the need for reducing agents. liverpool.ac.uk Another approach is the asymmetric hydrogenation of a corresponding prochiral ketone, a highly efficient method for producing chiral secondary alcohols. pharmtech.com

Biocatalysis: The use of enzymes offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes such as ketoreductases or lipases could be employed for the synthesis of (S)-5-Bromo-4-methylpentan-1-ol. mdpi.comencyclopedia.pub Biocatalytic processes operate under mild conditions, which can prevent issues like racemization and isomerization. nih.gov Exploring microorganisms or isolated enzymes for the enantioselective reduction of a suitable keto-bromide precursor could provide a direct and sustainable route to the target molecule. nih.gov

Potential for Novel Chemical Transformations

The dual functionality of (S)-5-Bromo-4-methylpentan-1-ol provides a platform for discovering new chemical reactions.

Intramolecular Cyclization: The molecule is well-suited for intramolecular reactions. For example, under basic conditions, the alcohol could displace the bromide to form a chiral substituted tetrahydrofuran, a common structural motif in natural products. The stereochemistry of the starting material would directly influence the stereochemical outcome of the cyclized product.

Cross-Coupling Reactions: There is significant potential in using (S)-5-Bromo-4-methylpentan-1-ol in modern cross-coupling reactions. While the use of chiral alcohols as coupling partners is still an emerging field, recent advances in nickel-catalyzed enantioconvergent couplings of alcohol-derived electrophiles are promising. acs.org Developing methods where (S)-5-Bromo-4-methylpentan-1-ol can be directly coupled with various nucleophiles would be a streamlined way to synthesize a diverse range of enantioenriched compounds. acs.org

Emerging Areas in Chiral Bromoalcohol Chemistry

The broader field of chiral bromoalcohol chemistry is continuously advancing, with new trends that could shape the future research of (S)-5-Bromo-4-methylpentan-1-ol.

Organocatalysis: Chiral molecules, including alcohols, are increasingly being used not just as building blocks but as organocatalysts themselves to induce chirality in other reactions. chiralpedia.com The bifunctional nature of a bromoalcohol could be harnessed to act as a chiral ligand or catalyst, potentially activating substrates through hydrogen bonding and other interactions.

Materials Science: Chirality is becoming a critical property in the development of advanced materials. chiralpedia.com Chiral building blocks are used to create polymers and nanomaterials with unique optical and electronic properties. chiralpedia.com There is potential to incorporate (S)-5-Bromo-4-methylpentan-1-ol into larger structures to create new chiral materials for applications in sensors, electronics, or drug delivery systems. chiralpedia.com

Stereoselective Halogenation: Advances in methods for stereoselective halogenation could also impact the synthesis of chiral bromoalcohols. nih.gov While many methods focus on the halogenation of alkenes or alkynes, the development of new reagents and catalytic systems for the direct, enantioselective bromination of alcohol precursors could provide more efficient access to compounds like (S)-5-Bromo-4-methylpentan-1-ol. nih.gov

Q & A

Q. What are the standard synthetic routes for (S)-5-Bromo-4-methylpentan-1-ol, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis of (S)-5-Bromo-4-methylpentan-1-ol typically involves stereoselective bromination or substitution reactions. For example:

- Enantioselective bromination : Using chiral catalysts (e.g., Sharpless-type conditions) to introduce the bromine atom while preserving the (S)-configuration.

- Substitution reactions : Reacting 4-methylpentan-1-ol derivatives with brominating agents like PBr₃ or HBr under controlled temperatures (0–25°C) to minimize racemization .

Q. Key Variables :

| Reaction Type | Reagents/Conditions | Stereochemical Control |

|---|---|---|

| Bromination | PBr₃, 0°C, inert atmosphere | High (if chiral auxiliaries are used) |

| Substitution | HBr, 25°C, polar solvent | Moderate (requires kinetic control) |

Data Interpretation : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Optimize catalyst loading (e.g., 5–10 mol%) to enhance stereoselectivity .

Q. How can spectroscopic and chromatographic methods confirm the structure and enantiomeric purity of (S)-5-Bromo-4-methylpentan-1-ol?

Methodological Answer:

- NMR Analysis : Compare δ values for the bromine-bearing carbon (C-5, ~30–40 ppm in NMR) and methyl groups (C-4, ~20 ppm). Coupling constants in NMR (e.g., J = 6–8 Hz for vicinal protons) confirm spatial arrangement .

- Chiral Chromatography : Use a Chiralpak® column with hexane/isopropanol (95:5) to resolve enantiomers. Calculate ee via peak area ratios .

- IR Spectroscopy : Identify O-H (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches to verify functional groups .

Best Practices : Calibrate instruments with racemic and pure (S)-enantiomer standards. Triplicate runs reduce measurement errors .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when synthesizing (S)-5-Bromo-4-methylpentan-1-ol using different catalytic systems?

Methodological Answer: Contradictions in yields often arise from:

- Catalyst Deactivation : Trace moisture or oxygen in reaction mixtures can poison chiral catalysts. Use glovebox techniques or molecular sieves to maintain anhydrous conditions .

- Kinetic vs. Thermodynamic Control : Low temperatures favor kinetic products (e.g., (S)-enantiomer), while higher temperatures may lead to racemization. Conduct time-course studies via GC-MS to identify optimal reaction windows .

Statistical Approach : Apply ANOVA to compare yields across ≥3 independent trials. Use post-hoc tests (e.g., Tukey’s HSD) to pinpoint significant differences between catalytic systems .

Q. What methodological strategies are recommended for studying the enzyme inhibition mechanisms of (S)-5-Bromo-4-methylpentan-1-ol?

Methodological Answer:

- In Vitro Assays : Use purified enzymes (e.g., dehydrogenases or esterases) to measure inhibition constants () via Michaelis-Menten kinetics. Monitor NADH depletion spectrophotometrically at 340 nm .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding poses of the (S)-enantiomer with active-site residues. Validate with site-directed mutagenesis .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition .

Data Integration : Cross-validate computational predictions with wet-lab results. For example, if docking suggests hydrogen bonding with Ser-153, test mutant enzymes lacking this residue .

Q. How can hybrid computational-experimental approaches elucidate the reaction mechanisms of (S)-5-Bromo-4-methylpentan-1-ol in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for SN2 pathways. Compare with experimental kinetic isotope effects (KIEs) .

- Isotopic Labeling : Synthesize -labeled analogs to track oxygen migration during hydrolysis. Confirm via mass spectrometry .

- Kinetic Profiling : Measure rate constants () under varying pH and solvent polarities. Construct Hammett plots to assess electronic effects .

Case Study : A 2022 study on analogous bromo-alcohols combined DFT (B3LYP/6-31G*) with kinetic data to identify a bifurcated transition state, explaining unexpected stereochemical outcomes .

Q. What protocols mitigate racemization during large-scale synthesis of (S)-5-Bromo-4-methylpentan-1-ol?

Methodological Answer:

- Low-Temperature Processing : Conduct reactions below –20°C to slow epimerization. Use cryogenic reactors for scalability .

- Protecting Groups : Temporarily block the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) to prevent acid/base-mediated racemization .

- Continuous Flow Systems : Minimize residence time in reactive zones via microfluidic setups, improving enantiopurity by >15% compared to batch reactors .

Quality Control : Implement inline PAT (Process Analytical Technology) tools like FT-IR probes for real-time ee monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.